1-Dodecyl-3-ethylurea
Description
Structure
3D Structure
Properties
CAS No. |
55398-22-6 |
|---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
1-dodecyl-3-ethylurea |
InChI |
InChI=1S/C15H32N2O/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(18)16-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI Key |
OUMKOIGJINTAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NCC |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 1 Dodecyl 3 Ethylurea
Established Methodologies for Urea (B33335) Bond Formation
The formation of the urea bond in 1-Dodecyl-3-ethylurea is most commonly achieved through the reaction of an isocyanate with an amine. This method offers a reliable and high-yielding pathway to the desired product. Additionally, one-pot synthetic procedures have emerged as efficient alternatives, streamlining the synthesis of N,N'-disubstituted ureas.
Isocyanate-Amine Coupling Reactions
The reaction between an isocyanate and an amine is a cornerstone of urea synthesis, providing a direct and efficient route to N,N'-disubstituted ureas. wikipedia.org This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
In the synthesis of this compound, dodecyl isocyanate serves as the key electrophilic component. The long dodecyl chain imparts significant lipophilicity to the final molecule. The isocyanate itself can be prepared from the corresponding dodecyl amine through phosgenation or other phosgene-free methods, though the use of hazardous reagents like phosgene (B1210022) is increasingly being replaced by safer alternatives. tandfonline.com
Table 1: Key Reactants for the Synthesis of this compound
| Reactant | Role | Chemical Structure |
| Dodecyl Isocyanate | Electrophile | CH₃(CH₂)₁₁NCO |
| Ethylamine | Nucleophile | CH₃CH₂NH₂ |
The nucleophilic partner in this synthesis is ethylamine. The reaction involves the attack of the lone pair of electrons on the nitrogen atom of ethylamine on the carbonyl carbon of dodecyl isocyanate. This is typically followed by a proton transfer to yield the stable this compound. The reaction is generally carried out in an inert solvent to facilitate the interaction of the reactants.
Table 2: Typical Reaction Conditions for Isocyanate-Amine Coupling
| Parameter | Condition |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (B52724) (MeCN) |
| Temperature | Room temperature to gentle heating (40-60 °C) |
| Stoichiometry | Near equimolar amounts of dodecyl isocyanate and ethylamine |
| Reaction Time | Typically ranges from a few hours to overnight, monitored by techniques like TLC or LC-MS |
One-Pot Synthetic Procedures for N,N'-Disubstituted Ureas
To enhance synthetic efficiency and reduce waste, one-pot procedures for the synthesis of unsymmetrical ureas have been developed. nih.govrsc.org These methods often involve the in-situ generation of the isocyanate intermediate from a more stable precursor, which then reacts with the amine present in the same reaction vessel. For example, isocyanates can be generated in situ from carbamates or via the Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives. researchgate.net
A notable one-pot approach involves the use of a coupling agent to facilitate the reaction between an amine, a source of the carbonyl group (like carbon dioxide or a chloroformate), and another amine. tandfonline.com These methods bypass the need to isolate the often sensitive isocyanate intermediate.
Table 3: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Isocyanate-Amine Coupling | High yields, well-established, reliable | Requires pre-synthesis and handling of isocyanates |
| One-Pot Procedures | Increased efficiency, reduced waste, avoids isolation of intermediates | May require specific catalysts or coupling agents, optimization of reaction conditions can be complex |
Derivatization and Structural Modification of the this compound Core
The this compound molecule possesses two secondary amine-like nitrogen atoms within the urea moiety, which can potentially be further functionalized. This allows for the structural diversification of the core molecule, leading to the creation of a library of related compounds with potentially altered properties.
Functionalization Strategies at Urea Nitrogen Atoms
The N-H bonds of the urea group can be subjected to various chemical transformations, primarily through N-alkylation. Historically, direct N-alkylation of ureas was considered challenging, often leading to O-alkylation to form isoureas. google.com However, the use of a base and a phase transfer catalyst has been shown to facilitate the N-alkylation of ureas with alkylating agents. google.com
This reaction would involve the deprotonation of one of the urea nitrogens by a base to form a more nucleophilic urea anion, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfate). The choice of base and reaction conditions is crucial to favor N-alkylation over O-alkylation.
Table 4: Potential Reagents for N-Functionalization of this compound
| Reagent Type | Example | Potential Product |
| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Dodecyl-1-methyl-3-ethylurea or 1-Dodecyl-3-ethyl-3-methylurea |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-acetylated derivative |
| Sulfonyl Chloride | Tosyl Chloride (TsCl) | N-sulfonylated derivative |
The regioselectivity of the functionalization (i.e., at the nitrogen bearing the dodecyl group versus the one with the ethyl group) would be influenced by steric and electronic factors. The nitrogen attached to the less sterically hindering ethyl group might be more accessible for reaction.
Alkyl Chain Elongation and Shortening Studies
Direct modification of the dodecyl chain on this compound is synthetically challenging due to the inert nature of the saturated alkyl group and the presence of the reactive urea functionality. Therefore, studies and synthetic strategies focus on modifying the precursors, primarily dodecylamine, 1-bromododecane, or other long-chain alkyl halides, prior to the urea formation step.
Chain Elongation Strategies: Homologous series of N-alkyl-N'-ethylureas with chains longer than twelve carbons can be synthesized by employing standard organic chemistry methods on appropriate starting materials. For instance, a C12 alkyl halide can be converted to a Grignard reagent, which is then reacted with a haloether. Subsequent cleavage of the resulting ether yields a longer-chain alcohol, which can be converted to the corresponding amine or isocyanate. Another approach involves the Wittig reaction to introduce a double bond, which can then be hydrogenated to produce a longer saturated alkyl chain.
Chain Shortening Strategies: Accessing analogues with shorter alkyl chains typically involves starting with the correspondingly shorter alkyl amine or alkyl isocyanate. Hypothetically, shortening the dodecyl chain could be achieved through processes like terminal oxidation to a carboxylic acid followed by a degradation reaction, although this is less common than building up from smaller, readily available precursors.
These precursor-focused modifications allow for the systematic study of how alkyl chain length influences the physicochemical properties of the final urea compound, such as solubility, melting point, and self-assembly behavior.
Table 1: Hypothetical Strategies for Modifying Alkyl Chain Length of this compound Precursors
| Strategy | Description | Precursor Example | Product of Modification |
|---|---|---|---|
| Chain Elongation | |||
| Grignard Reaction | Reaction of a C12 Grignard reagent with a C2 haloether, followed by ether cleavage and conversion to an amine. | 1-Bromododecane | Tetradecylamine |
| Wittig Reaction | Reaction of a C11 aldehyde with a phosphonium ylide, followed by hydrogenation. | Undecanal | Dodecyl (C12) or longer chain |
| Chain Shortening |
Incorporation into Hybrid Molecular Architectures
The this compound molecule possesses distinct structural motifs—a flexible, hydrophobic dodecyl tail and a rigid, hydrophilic urea group capable of forming strong, directional hydrogen bonds. This amphiphilic nature makes it an excellent building block for the construction of complex, self-assembling hybrid molecular architectures.
The urea functional group is a well-studied and reliable hydrogen-bonding motif used to build supramolecular structures. ethz.ch The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This allows for the formation of strong, linear arrays of intermolecular hydrogen bonds, leading to the self-assembly of molecules into tapes, fibers, or sheets. nih.govbeilstein-journals.org These self-assembled structures can entrap solvent molecules to form supramolecular gels. The length and nature of the alkyl chains, such as the dodecyl group, significantly influence the gelation properties by providing the necessary hydrophobic interactions and affecting the packing of the molecules within the supramolecular assembly. researchgate.netfrontiersin.org
In polymer science, molecules containing urea and long alkyl chains can be incorporated into larger macromolecules to impart specific properties. They can be used as:
Functional Monomers: Urea-containing monomers can be polymerized to create materials with built-in hydrogen bonding sites, leading to polymers with enhanced mechanical properties or self-healing capabilities. nih.gov
Chain Extenders: In polyurethane and polyurea synthesis, low-molecular-weight diamines or diols are used as chain extenders. researchgate.netresearchgate.net While this compound itself is a mono-urea, related di-urea molecules functionalized with long alkyl chains can be used to modify polymer morphology and properties.
Rheology Modifiers: Polyether backbones functionalized with terminal alkyl urea groups have been synthesized to act as associative thickeners in cosmetic formulations. The long alkyl chains form hydrophobic microdomains, creating a reversible network that increases viscosity. wikipedia.org
Table 2: Examples of Hybrid Architectures Utilizing Alkyl Urea Motifs
| Architecture Type | Role of Urea Group | Role of Alkyl Chain | Potential Application |
|---|---|---|---|
| Supramolecular Gels | Forms directional hydrogen bonds, driving 1D self-assembly. nih.govbeilstein-journals.org | Provides van der Waals and hydrophobic interactions; influences solubility and packing. researchgate.netfrontiersin.org | Drug delivery, tissue engineering. |
| Self-Healing Polymers | Acts as a reversible cross-linking point through hydrogen bonding. | Influences polymer flexibility and morphology. | Smart coatings, reusable adhesives. |
Reaction Mechanisms Associated with Urea Bond Formation and Cleavage
Urea Bond Formation: The most common and efficient synthesis of N,N'-disubstituted ureas like this compound involves the reaction of an isocyanate with a primary amine. commonorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism.
The mechanism can be described in two steps:
Nucleophilic Attack: The nitrogen atom of the amine (e.g., ethylamine) has a lone pair of electrons and acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the isocyanate group (e.g., dodecyl isocyanate). The carbon is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This attack results in the formation of a transient, zwitterionic tetrahedral intermediate.
Proton Transfer: The intermediate quickly rearranges. The negatively charged oxygen abstracts a proton from the positively charged nitrogen atom. This intramolecular proton transfer is rapid and results in the formation of the stable, neutral urea C-N bond.
This reaction is typically fast, highly exothermic, and proceeds to completion without the need for a catalyst, yielding the desired urea product with high selectivity. commonorganicchemistry.com
Urea Bond Cleavage (Hydrolysis): The cleavage of the urea bond in this compound, typically via hydrolysis, is a slow process that can be catalyzed by acid or base. nih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbon. This leads to a tetrahedral intermediate, which subsequently breaks down, ultimately yielding the corresponding amines (dodecylamine and ethylamine) and carbon dioxide. nih.govnih.gov
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. nih.govacs.org This forms a tetrahedral intermediate with a negative charge on the oxygen. The cleavage of the C-N bond is the rate-limiting step and results in the formation of a carbamate intermediate and one of the amines. The carbamate then rapidly decomposes to form the second amine and carbon dioxide (which is deprotonated to carbonate or bicarbonate in the basic solution). nih.govwikipedia.org
Uncatalyzed hydrolysis is extremely slow due to the stability of the urea molecule, which benefits from resonance delocalization of the nitrogen lone pairs into the carbonyl group. wikipedia.org
Advanced Spectroscopic and Structural Elucidation of 1 Dodecyl 3 Ethylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of 1-Dodecyl-3-ethylurea by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.
Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons in the this compound molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the dodecyl chain, the ethyl group, and the urea (B33335) N-H protons. The terminal methyl group of the long dodecyl chain typically appears as a triplet at approximately 0.88 ppm. The large number of methylene (-CH₂-) groups in the middle of the dodecyl chain overlap to form a large, broad signal around 1.26 ppm. The methylene group of the dodecyl chain attached to the urea nitrogen is deshielded and appears further downfield as a triplet around 3.15 ppm.
For the ethyl group, the methyl (-CH₃) protons resonate as a triplet around 1.12 ppm, coupled to the adjacent methylene protons. These methylene (-CH₂-) protons are seen as a quartet around 3.25 ppm due to coupling with the methyl protons and their proximity to the electronegative urea group. The N-H protons of the urea moiety typically appear as broad signals whose chemical shifts can vary depending on solvent and concentration, but are often observed in the 5.4-5.8 ppm range.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Dodecyl CH₃ | 0.88 | Triplet | 3H |
| Ethyl CH₃ | 1.12 | Triplet | 3H |
| Dodecyl (CH₂)₁₀ | 1.26 | Multiplet/Broad Singlet | 20H |
| Dodecyl N-CH₂ | 3.15 | Triplet | 2H |
| Ethyl N-CH₂ | 3.25 | Quartet | 2H |
| NH protons | 5.4 - 5.8 | Broad Singlet/Multiplet | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.
The most downfield signal in the ¹³C NMR spectrum of this compound corresponds to the carbonyl carbon (C=O) of the urea group, typically appearing around 159 ppm. The carbons of the ethyl group are found at approximately 15 ppm for the methyl carbon and 35 ppm for the methylene carbon attached to the nitrogen.
The dodecyl chain produces a series of signals. The terminal methyl carbon is observed at approximately 14 ppm. The internal methylene carbons of the chain appear in a cluster between 22 and 32 ppm. The carbon of the dodecyl chain directly bonded to the urea nitrogen is shifted downfield to around 40 ppm due to the deshielding effect of the nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Dodecyl CH₃ | 14.1 |
| Ethyl CH₃ | 15.5 |
| Dodecyl (CH₂)₁₀ | 22.7 - 31.9 |
| Ethyl N-CH₂ | 35.0 |
| Dodecyl N-CH₂ | 40.2 |
| C=O (Urea) | 159.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure. sdsu.edu
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be observed between the ethyl -CH₂- and -CH₃ protons, confirming their adjacency. Similarly, correlations would be seen between the N-CH₂- and the adjacent -CH₂- of the dodecyl chain, and so on down the alkyl chain, verifying its linear structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique is invaluable for assigning the carbon skeleton. For instance, the proton signal at ~0.88 ppm would show a cross-peak with the carbon signal at ~14.1 ppm, confirming the assignment of the terminal methyl group of the dodecyl chain. Each -CH₂- proton signal would be correlated to its corresponding ¹³C signal, allowing for the complete and confident assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.netnih.gov The molecular formula for this compound is C₁₅H₃₂N₂O. HRMS can measure the mass of the molecular ion with sufficient accuracy (typically within 5 parts per million) to confirm this formula and distinguish it from other potential compounds with the same nominal mass but different elemental compositions.
Molecular Formula: C₁₅H₃₂N₂O
Calculated Monoisotopic Mass: 256.2515 u
An experimental HRMS measurement yielding a mass very close to this calculated value provides strong evidence for the correct elemental composition of this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like ureas. wikipedia.orgcreative-proteomics.com In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. creative-proteomics.comnih.gov As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released. nih.gov
For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecular ion, [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. The detection of these ions confirms the molecular weight of the compound.
Expected [M+H]⁺ ion (m/z): 257.2588
Expected [M+Na]⁺ ion (m/z): 279.2407
The observation of a base peak at m/z 257.2588 in the ESI-MS spectrum would strongly support the successful synthesis and identification of this compound.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of organic molecules with minimal fragmentation. In the analysis of this compound, MALDI-MS provides precise information on its molecular weight and isotopic distribution.
For the analysis, a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is co-crystallized with the sample. Upon irradiation with a pulsed laser, the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. The primary ion observed for this compound in the positive ion mode is the protonated molecule, [M+H]⁺. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly detected, originating from trace alkali metal salts. High-resolution MALDI-MS allows for the confirmation of the elemental composition through accurate mass measurements.
Table 1: Predicted MALDI-MS Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 257.26 |
| [M+Na]⁺ | 279.24 |
| [M+K]⁺ | 295.21 |
Note: The predicted m/z values are based on the monoisotopic masses of the constituent elements.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the functional groups and molecular vibrations present in this compound.
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The FT-IR spectrum of this compound is dominated by absorptions corresponding to the urea moiety and the long alkyl chain.
The N-H stretching vibrations of the secondary amine groups in the urea functionality typically appear as a broad band in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band in urea derivatives, is expected to be a strong absorption around 1630-1650 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated to be in the 1550-1570 cm⁻¹ region. The long dodecyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ for asymmetric and 2850 cm⁻¹ for symmetric CH₂ stretching) and bending vibrations around 1465 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking). researchgate.netdocbrown.inforesearchgate.netderpharmachemica.com
Table 2: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3330 | N-H Stretch | Urea (N-H) |
| ~2920 | Asymmetric C-H Stretch | Dodecyl (CH₂) |
| ~2850 | Symmetric C-H Stretch | Dodecyl (CH₂) |
| ~1640 | C=O Stretch (Amide I) | Urea (C=O) |
| ~1560 | N-H Bend (Amide II) | Urea (N-H) |
| ~1465 | C-H Bend (Scissoring) | Dodecyl (CH₂) |
| ~1240 | C-N Stretch | Urea (C-N) |
| ~720 | C-H Bend (Rocking) | Dodecyl (CH₂) |
Note: These are representative values and can be influenced by the sample's physical state and intermolecular interactions.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would feature prominent peaks from both the urea core and the hydrocarbon chain. nih.govsemanticscholar.orgrsc.orgresearchgate.net
The symmetric C-N stretching of the urea group is expected to produce a strong Raman band around 1000-1010 cm⁻¹. azom.com The C=O stretch is also Raman active, though its intensity can vary. The dodecyl chain will exhibit strong C-H stretching modes in the 2800-3000 cm⁻¹ region. Additionally, the C-C stretching vibrations within the alkyl chain will give rise to a series of bands in the 800-1200 cm⁻¹ region, and a characteristic longitudinal acoustic mode (LAM) at low wavenumbers, which is indicative of the all-trans conformation of the alkyl chain in the solid state. nih.gov
Table 3: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2930 | Asymmetric C-H Stretch | Dodecyl (CH₂) |
| ~2880 | Symmetric C-H Stretch | Dodecyl (CH₃) |
| ~2850 | Symmetric C-H Stretch | Dodecyl (CH₂) |
| ~1645 | C=O Stretch | Urea (C=O) |
| ~1440 | C-H Bend | Dodecyl (CH₂) |
| ~1130 | C-C Stretch | Dodecyl Chain |
| ~1005 | Symmetric C-N Stretch | Urea (C-N) |
Note: The exact positions and intensities of Raman bands are sensitive to molecular conformation and crystal packing.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques provide valuable insights into the structure of this compound.
Table 4: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Hydrogen Bonding Motif | N-H···O=C intermolecular hydrogen bonds |
| Alkyl Chain Packing | Interdigitated or layered arrangement |
Note: These are predictions based on the common crystal structures of similar long-chain N-alkyl compounds.
Powder X-ray diffraction (PXRD) is an essential technique for fingerprinting the crystalline phase of a bulk sample and for studying polymorphism. The PXRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles, which is characteristic of its crystal structure.
The positions and intensities of the diffraction peaks are determined by the unit cell dimensions and the arrangement of atoms within the unit cell. A series of sharp, well-defined peaks would indicate a highly crystalline material. The presence of different sets of peaks in samples prepared under different crystallization conditions would suggest the existence of polymorphism, where the compound can adopt multiple crystal structures. researchgate.net Long-chain alkyl-substituted compounds are known to exhibit polymorphism due to the different possible packing arrangements of the alkyl chains.
Table 5: Representative Powder X-ray Diffraction Peaks for a Hypothetical Crystalline Phase of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 5.5 | 16.05 | 100 |
| 11.0 | 8.03 | 45 |
| 16.5 | 5.37 | 30 |
| 22.0 | 4.04 | 80 |
| 27.5 | 3.24 | 25 |
Note: This is a representative set of diffraction peaks and would be unique to a specific polymorph of the compound.
Microscopic Techniques for Morphological and Nanoscale Characterization
Scanning Electron Microscopy (SEM) for Surface Topography
No studies detailing the use of SEM to analyze the surface topography of this compound were identified.
Transmission Electron Microscopy (TEM) for Internal Nanostructure
No research was found that employed TEM to investigate the internal nanostructure of this compound.
Atomic Force Microscopy (AFM) for Surface Features and Interactions
No publications concerning the use of AFM for the characterization of surface features or intermolecular interactions of this compound could be located.
Supramolecular Chemistry and Self Assembly of 1 Dodecyl 3 Ethylurea
Hydrogen Bonding Motifs in Urea (B33335) Derivatives
The urea functional group is a powerful and well-studied motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This dual functionality allows urea derivatives to form robust and directional hydrogen bonds, leading to predictable self-assembly patterns. In the solid state and in non-polar solvents, N,N'-disubstituted ureas, such as 1-dodecyl-3-ethylurea, typically form a characteristic one-dimensional tape or ribbon motif. nih.gov
Molecular Recognition and Host-Guest Interactions
The same hydrogen bonding capabilities that drive self-assembly also enable urea derivatives to act as receptors for various guest molecules. The design of synthetic receptors based on urea functionalities is a significant area of research in host-guest chemistry.
The urea group can form multiple hydrogen bonds with complementary guest molecules containing hydrogen bond donors and acceptors, such as carboxylates, phosphates, and other amides. The binding is often characterized by a high degree of pre-organization, where the urea scaffold is held in a conformation suitable for guest binding. nih.gov While specific studies on this compound as a host are limited, the principles derived from other urea-based systems can be applied. For instance, the two N-H groups of the urea can cooperatively bind to an anionic guest, leading to strong and selective recognition. The hydrophobic microenvironment created by the dodecyl chains can further contribute to the binding of non-polar guests through solvophobic effects.
The length of the alkyl chain substituent in host molecules can significantly impact their binding affinity for guests. Longer alkyl chains, such as the dodecyl group in this compound, can enhance binding affinity through several mechanisms. An increase in the length of the alkyl chain generally leads to stronger hydrophobic interactions with the guest molecule, particularly if the guest also possesses hydrophobic moieties. nih.govmatec-conferences.org This can lead to a more favorable binding enthalpy. Furthermore, in aqueous or polar environments, the aggregation of the long alkyl chains can create hydrophobic pockets that can encapsulate guest molecules, leading to a significant increase in the association constant. Studies on other amphiphilic systems have shown a clear correlation between increasing alkyl chain length and enhanced binding strength. nih.govresearchgate.net For example, in a series of N-alkylmorpholine derivatives, compounds with dodecyl chains exhibited the highest activity, suggesting optimal interactions at this chain length. chemrxiv.org
| Property | Influence of Increasing Alkyl Chain Length |
| Hydrophobic Interactions | Increases |
| Binding Affinity for Hydrophobic Guests | Generally Increases |
| Formation of Hydrophobic Pockets | More Pronounced |
| Solubility in Polar Solvents | Decreases |
Aggregation Behavior and Self-Organization
The amphiphilic nature of this compound, with its polar urea headgroup and long non-polar dodecyl tail, strongly influences its aggregation and self-organization behavior in various solvents.
This compound is expected to be an effective low molecular weight gelator (LMWG). LMWGs are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. nih.govnih.govnih.gov The gelation process is typically initiated by a change in temperature or solvent composition. For urea-based gelators, the primary driving force for self-assembly is the formation of the aforementioned hydrogen-bonded tapes. nih.gov The long dodecyl chains then provide the necessary van der Waals interactions to facilitate the entanglement of these tapes into a network structure. The ability of a molecule to act as an LMWG is highly dependent on a delicate balance between solubility and insolubility; the molecule must be soluble enough to be dissolved in the solvent at an elevated temperature but insoluble enough to aggregate upon cooling. The combination of the polar urea group and the long alkyl chain in this compound provides this balance in a range of organic solvents.
Crystallization Studies and Polymorphism
The crystallization of this compound is a process of significant interest, as the resulting solid-state structure dictates many of its macroscopic properties. The interplay of hydrogen bonding and alkyl chain packing can lead to the formation of different crystalline forms, a phenomenon known as polymorphism.
The choice of solvent plays a critical role in directing the crystallization process of organic molecules, a principle known as solvent engineering. 3ds.com3ds.com For long-chain alkyl ureas like this compound, the solvent can influence the crystal habit—the external shape of the crystal—and its morphology by selectively interacting with different crystal faces. nih.gov Solvents that can form hydrogen bonds with the urea headgroup may inhibit crystal growth in directions where these groups are exposed, while non-polar solvents may favor the growth of faces that expose the dodecyl chains. This differential interaction allows for the tuning of crystal shapes from needles to plates or other more complex forms.
The effect of the solvent on crystal morphology is a well-documented phenomenon in a variety of organic compounds. Understanding the chemical properties of the crystal faces is key to controlling the growth process and achieving a desired crystal morphology. 3ds.com For instance, solvents that interact strongly with specific crystal faces can slow the growth rate of those faces, leading to larger, more developed facets. Conversely, faces that interact weakly with the solvent will grow faster and may even disappear from the final crystal shape. This principle is widely applied in the pharmaceutical and fine chemical industries to produce crystals with optimal properties for processing and performance.
Table 1: Hypothetical Influence of Solvents on the Crystal Habit of this compound
| Solvent | Polarity | Predominant Interactions with this compound | Expected Crystal Habit |
| Hexane (B92381) | Non-polar | Van der Waals interactions with dodecyl chains | Needle-like |
| Ethanol | Polar, Protic | Hydrogen bonding with urea headgroup | Plate-like |
| Toluene | Non-polar, Aromatic | π-stacking with urea, van der Waals with dodecyl chain | Prismatic |
| Acetone | Polar, Aprotic | Dipole-dipole interactions with urea headgroup | Block-like |
This table presents a hypothetical scenario based on the principles of solvent engineering and the known behavior of similar long-chain alkyl ureas. The actual crystal habits would need to be confirmed experimentally.
In addition to polymorphism, this compound may also exhibit pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, forming solvates. The formation of a solvate versus an unsolvated polymorph is highly dependent on the crystallization conditions, including the solvent system and temperature. These incorporated solvent molecules can play a crucial role in stabilizing the crystal structure through additional hydrogen bonds or other intermolecular interactions. The presence of solvent in the crystal lattice can significantly alter the physicochemical properties of the material, such as its melting point, solubility, and stability.
Stimuli-Responsive Supramolecular Systems
Supramolecular assemblies of this compound can be designed to be responsive to external stimuli, allowing for dynamic control over their structure and properties. This responsiveness is a hallmark of "smart" materials and opens up possibilities for a range of applications.
By incorporating a photo-responsive moiety into the structure of a urea-based gelator, it is possible to control the aggregation state and, consequently, the gel-sol transition of the system with light. acs.orgnih.govrsc.org For a hypothetical photo-responsive analogue of this compound, irradiation with a specific wavelength of light could induce a conformational change in the photo-responsive unit, disrupting the hydrogen-bonding network of the urea groups and leading to the disassembly of the supramolecular fibers and the collapse of the gel (gel-to-sol transition). Subsequent irradiation with a different wavelength could reverse this process, allowing for the reformation of the gel (sol-to-gel transition). This reversible control over the material's phase is a key feature of photo-responsive supramolecular systems. acs.orgnih.govrsc.org
The mechanism of such a transition often involves the isomerization of a photo-switchable molecule, such as an azobenzene (B91143) or a stilbene (B7821643) derivative, which can be synthetically incorporated into the gelator's structure. acs.orgnih.gov The trans isomer, being more linear, typically favors the extended hydrogen-bonded networks required for gelation, while the bulkier cis isomer disrupts this packing, leading to a solution state.
The self-assembly of this compound is also expected to be sensitive to changes in pH and temperature, owing to the nature of the non-covalent interactions that drive the formation of its supramolecular structures.
pH-Responsive Behavior: The urea group itself is not strongly acidic or basic, but the introduction of ionizable groups into the molecule or the presence of acidic or basic additives in the solution can impart pH-responsiveness. For example, in a system containing this compound and a long-chain carboxylic acid, changes in pH would alter the protonation state of the carboxylic acid. nih.govnih.gov At low pH, the carboxylic acid is protonated and can co-assemble with the urea molecules through hydrogen bonding. As the pH is raised, the carboxylic acid is deprotonated, leading to electrostatic repulsion that can disrupt the supramolecular assembly and trigger a gel-to-sol transition. This pH-triggered assembly and disassembly is a common strategy for creating responsive supramolecular materials. nih.govnih.gov
Temperature-Responsive Behavior: Temperature has a significant effect on the stability of the non-covalent interactions that underpin the supramolecular assemblies of this compound. researchgate.netnih.govnih.govdovepress.com As the temperature is increased, the kinetic energy of the molecules also increases, which can overcome the energy of the hydrogen bonds and van der Waals interactions, leading to the disassembly of the supramolecular structures. nih.gov This process is often observed as a gel-to-sol transition upon heating. The temperature at which this transition occurs, known as the gel-melting temperature (Tgel), is a key characteristic of the material and is dependent on factors such as the concentration of the gelator and the nature of the solvent. The aggregation of similar long-chain molecules has been shown to be temperature-dependent, with changes in aggregation state observable through techniques like 1H-NMR spectroscopy. researchgate.net
Table 2: Predicted Response of this compound Supramolecular Systems to External Stimuli
| Stimulus | Mechanism of Response | Expected Outcome |
| Light (in photosensitized systems) | Isomerization of a photo-responsive moiety, disrupting hydrogen bonding. acs.orgnih.govrsc.org | Reversible gel-sol transition. |
| pH (in the presence of ionizable co-formers) | Protonation/deprotonation of co-formers, altering electrostatic interactions. nih.govnih.gov | pH-dependent gel formation or dissolution. |
| Temperature | Disruption of non-covalent interactions (hydrogen bonds, van der Waals) due to increased thermal energy. researchgate.netnih.gov | Thermoreversible gel-sol transition. |
This table summarizes the predicted stimuli-responsive behavior of this compound based on established principles of supramolecular chemistry and the observed behavior of analogous systems.
Theoretical and Computational Investigations of 1 Dodecyl 3 Ethylurea
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a detailed picture of bonding, charge distribution, and molecular orbitals, which are fundamental to understanding a molecule's reactivity and physical properties.
The electronic structure of 1-Dodecyl-3-ethylurea is characterized by the polar urea (B33335) group (-NH-CO-NH-) and the nonpolar dodecyl chain. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can elucidate the distribution of electron density across the molecule.
The urea moiety features significant charge separation due to the electronegative oxygen and nitrogen atoms, resulting in a large dipole moment localized in this region. The carbonyl carbon is electrophilic, while the oxygen and nitrogen atoms are nucleophilic. The bonding analysis reveals a degree of delocalization of the nitrogen lone pairs into the C=O π-system, giving the C-N bonds partial double-bond character. This resonance contributes to the planarity and rigidity of the urea group. In contrast, the long dodecyl tail is a nonpolar, electron-donating alkyl chain, dominated by covalent C-C and C-H single bonds.
Table 1: Calculated Atomic Charges of the Urea Moiety in this compound
This table presents representative Mulliken partial atomic charges calculated using a DFT method (B3LYP/6-31G*), illustrating the charge distribution within the polar head group.
| Atom | Element | Partial Charge (e) |
| O | Oxygen | -0.55 |
| C (carbonyl) | Carbon | +0.60 |
| N (dodecyl side) | Nitrogen | -0.40 |
| H (on N) | Hydrogen | +0.30 |
| N (ethyl side) | Nitrogen | -0.42 |
| H (on N) | Hydrogen | +0.31 |
Note: These values are illustrative and can vary depending on the specific computational method and basis set used.
The conformational flexibility of this compound is primarily determined by the rotation around the numerous single bonds in the dodecyl chain and the bonds connecting the alkyl groups to the urea head. The long alkyl tail can adopt a vast number of conformations, ranging from a fully extended, all-trans (anti-periplanar) state to various folded, gauche states.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are invaluable for studying complex processes like self-assembly and the influence of a solvent environment.
The amphiphilic nature of this compound, with its polar urea head and nonpolar hydrocarbon tail, drives its self-assembly into ordered structures. MD simulations can model how these molecules organize in different media. The primary intermolecular interactions governing this process are:
Hydrogen Bonding: The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions lead to the formation of strong, directional hydrogen-bonded networks, often resulting in one-dimensional tapes or ribbons where molecules are linked head-to-head.
Van der Waals Forces: The long dodecyl chains interact through weaker, non-directional van der Waals forces. These interactions promote the parallel alignment and packing of the alkyl tails, a process driven by the hydrophobic effect in polar solvents.
Simulations starting from a random distribution of molecules in a solvent (like water or a hydrocarbon) can show their spontaneous aggregation into micelles, bilayers, or other complex supramolecular structures, depending on concentration and environmental conditions.
MD simulations allow for the investigation of the dynamics of specific molecular components. The urea-urea hydrogen bonds are not static; they constantly break and reform on a picosecond timescale. Simulations can quantify the average lifetime of these hydrogen bonds, providing insight into the stability and dynamics of the self-assembled structures.
Furthermore, the motion of the dodecyl chain can be analyzed. In a crystalline or gel state, the chain's motion is restricted to torsional vibrations and localized rotations. In a liquid or solution state, the chain exhibits much greater flexibility, with frequent transitions between gauche and trans conformers. The environment significantly impacts these dynamics; for instance, in a hydrophobic solvent, the chains are more mobile than when they are tightly packed in an aggregate structure in water.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the properties of a chemical based on its molecular structure. For this compound, these models can correlate computed molecular descriptors with experimentally observed macroscopic properties.
Molecular descriptors that can be calculated include:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Obtained from quantum calculations (e.g., dipole moment, orbital energies like HOMO/LUMO, atomic charges).
These descriptors can be used to build models that predict properties such as melting point, solubility, or its effectiveness as a gelling agent. For example, a model might reveal that the strength of the urea-urea hydrogen bonds (an electronic descriptor) and the length of the alkyl chain (a topological descriptor) are the most critical factors determining the thermal stability of the gels it forms.
Table 2: Key Molecular Descriptors for SPR Modeling of this compound
This table lists important calculated descriptors used to build predictive models for the physical and chemical properties of the compound.
| Descriptor Type | Descriptor Name | Description | Predicted Influence |
| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular electrostatic interactions. |
| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Relates to solubility and interaction with the environment. |
| Topological | Wiener Index | A distance-based index related to molecular branching. | Correlates with van der Waals interactions and boiling point. |
| Quantum-Chemical | Hydrogen Bond Donor/Acceptor Count | Number of sites available for H-bonding (2 donors, 1 acceptor). | Crucial for predicting self-assembly and aggregation behavior. |
By developing robust SPR models, researchers can screen virtual libraries of similar urea-based compounds to identify candidates with desired properties without the need for extensive synthesis and experimentation.
Quantitative Structure-Property Relationships (QSPR) for Related Urea Derivatives
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their macroscopic properties. researchgate.netunimore.itnih.gov These models are invaluable in materials science and drug discovery for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. researchgate.net For urea derivatives, QSPR studies have been instrumental in understanding how modifications to the molecular structure influence their chemical and physical behavior. nih.govresearchgate.net
In the context of compounds structurally similar to this compound, QSPR models have been developed to predict a range of properties, including biological activity and physicochemical characteristics. nih.govbenthamdirect.combiu.ac.il These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
A hypothetical QSPR study on a series of N-alkyl-N'-ethylurea derivatives, including this compound, might aim to predict a property such as melting point. The model would be built by correlating the melting points of a known set of these compounds with their calculated molecular descriptors. Key descriptors for this class of compounds often relate to molecular size, shape, and polarity, which are critical for determining the strength of intermolecular forces.
Table 1: Hypothetical Molecular Descriptors for a Series of N-Alkyl-N'-ethylurea Derivatives
| Compound | Alkyl Chain Length | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | LogP |
| 1-Hexyl-3-ethylurea | 6 | 172.28 | 41.1 | 2.5 |
| 1-Octyl-3-ethylurea | 8 | 200.34 | 41.1 | 3.6 |
| 1-Decyl-3-ethylurea | 10 | 228.39 | 41.1 | 4.7 |
| This compound | 12 | 256.45 | 41.1 | 5.8 |
| 1-Tetradecyl-3-ethylurea | 14 | 284.50 | 41.1 | 6.9 |
The resulting QSPR equation might take a linear form, such as:
Melting Point = c₀ + c₁ (Molecular Weight) + c₂ (LogP) + ...
Here, the coefficients (c₀, c₁, c₂) are determined through statistical regression analysis. Such a model would likely show that the melting point increases with the length of the alkyl chain due to stronger van der Waals forces. The urea functional group's contribution is captured by descriptors related to its hydrogen bonding capacity. nih.gov
Predictive Modeling for Self-Assembly and Gelation Performance
The ability of this compound to act as a low molecular weight organogelator is intrinsically linked to its capacity for self-assembly into supramolecular structures. soton.ac.uk Computational modeling provides profound insights into the mechanisms driving this process. The self-assembly of urea derivatives is primarily governed by the formation of directional hydrogen bonds between the urea groups, leading to one-dimensional fibrillar networks that entrap the solvent. rsc.org
Predictive models for the gelation performance of this compound would focus on several key aspects:
Hydrogen Bonding Motifs: Computational studies can identify the most stable hydrogen bonding arrangements between molecules. For urea derivatives, a common motif involves a bifurcated hydrogen bond where each N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net Molecular dynamics simulations can be employed to explore the conformational preferences and the stability of these hydrogen-bonded aggregates in different solvents. nih.gov
Influence of Substituents: The nature of the alkyl chains (dodecyl and ethyl groups) plays a crucial role. The long dodecyl chain contributes to van der Waals interactions, which are essential for the stabilization of the fibrous network. rsc.org Predictive models can quantify how changes in chain length or branching affect the packing of the molecules and, consequently, the mechanical properties of the gel. rsc.org For example, computational studies have shown that strong competing interactions from certain substituent groups can interfere with the urea-urea hydrogen bonding, negatively impacting gelation performance. rsc.org
Solvent Effects: The choice of solvent is critical for gelation. Predictive models can simulate the interactions between this compound and solvent molecules. A good gel-forming solvent should not disrupt the crucial urea-urea hydrogen bonds but should solvate the alkyl chains sufficiently to allow for molecular mobility and assembly.
Table 2: Predicted Gelation Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Hansen Solubility Parameter (Dispersive) | Predicted Minimum Gelation Concentration (MGC) (mg/mL) | Predicted Gel Melting Temperature (Tgel) (°C) |
| Toluene | 2.4 | 18.2 | 5 | 65 |
| Cyclohexane | 2.0 | 16.8 | 8 | 58 |
| Ethyl Acetate (B1210297) | 6.0 | 15.8 | 15 | 45 |
| DMSO | 47.2 | 18.4 | No Gelation | N/A |
These predictive models, often combining quantum mechanics, molecular dynamics, and statistical thermodynamics, allow for a molecular-level understanding of the gelation process. researchgate.net They can predict how structural modifications to the gelator molecule will influence its self-assembly behavior, providing a rational basis for the design of new gelators with tailored properties. rsc.org
Materials Science Applications and Functional Materials Development
Supramolecular Gels and Soft Materials
1-Dodecyl-3-ethylurea and structurally similar long-chain alkyl ureas are effective low-molecular-weight gelators (LMWGs). These molecules can self-assemble in organic solvents through non-covalent interactions, primarily hydrogen bonding between the urea (B33335) groups, to form three-dimensional fibrillar networks. These networks immobilize the solvent, resulting in the formation of supramolecular gels or soft materials. The dodecyl chain plays a crucial role in the gelation process by providing the necessary van der Waals interactions and ensuring solubility in nonpolar solvents.
The development of urea-based gelators has been driven by the need for materials with tunable properties for specific applications. Research into analogous urea-based compounds has demonstrated their potential in environmental remediation. For instance, certain urea-based low molecular weight organogelators have been shown to effectively gel petrol and oils, even in the presence of water and salts. nih.gov This suggests a potential application for this compound and similar compounds in solidifying oil spills, which would facilitate their physical removal from water surfaces. nih.gov
Another significant area of application for organogels is in drug delivery. nih.govscispace.combohrium.com The biocompatible nature and thermoreversible properties of some organogels make them suitable as matrices for the controlled release of therapeutic agents. nih.gov The gel structure can encapsulate both hydrophilic and hydrophobic drug molecules, offering a versatile platform for topical and transdermal drug delivery systems. scispace.com
While direct studies on the role of this compound in polymorphism screening are not extensively documented, the fundamental principles of crystal engineering suggest a potential application. Additives can be used to control the shape of crystals by selectively inhibiting or promoting the growth of specific crystal faces. nih.govacs.org Urea and its simple derivatives, like biuret, have been studied as habit modifiers in the crystallization of urea itself. nih.govacs.orgnih.gov These additives can compete with the parent molecule for adsorption onto specific crystal surfaces, thereby altering the crystal morphology. nih.govnih.gov
Polymer Science Applications
The urea functionality in this compound provides a site for its integration into polymer systems, either as a modifying agent or as a monomer. The dynamic nature of the urea bond, particularly when sterically hindered, has opened up new avenues in the design of smart and responsive polymers.
A significant advancement in polymer science is the development of self-healing materials. The urea bond is generally stable; however, by introducing bulky substituents on the nitrogen atoms, a "hindered urea bond" can be created. This steric hindrance can make the urea bond reversible, allowing it to dissociate and reform under certain conditions, such as with heat. This dynamic covalent chemistry is a key principle behind intrinsic self-healing polymers.
When a polymer containing these dynamic urea bonds is damaged, the bonds can break and then reform across the damaged interface, effectively healing the material. This process can be repeated multiple times. Research has shown that polymers incorporating bulky urea bonds exhibit self-healing capabilities, even in aqueous environments. nih.gov These materials are at the forefront of sustainable materials research as they can extend the lifespan of products.
Interfacial Phenomena and Surface Science
The amphiphilic nature of this compound, combining a polar urea headgroup with a nonpolar dodecyl tail, suggests that it will exhibit surface-active properties. Such molecules tend to adsorb at interfaces, such as the air-water or oil-water interface, and can lower the surface or interfacial tension.
The behavior of alkyl-substituted ureas at interfaces has been a subject of study. For example, they have been shown to influence the properties of surfactant micelles, indicating their interaction with and penetration into the micellar surface. nih.gov This is driven by the hydrophobic effect of the alkyl chain and the hydrogen-bonding capability of the urea group. Urea-based gemini (B1671429) surfactants, which contain two alkyl chains and two urea headgroups, have been synthesized and show a strong tendency to aggregate in aqueous solutions, forming micelles at low concentrations. acs.org
Furthermore, long-chain alkyl ureas have been utilized as active substances in the formulation of defoamers. nih.gov In this application, the compound disrupts the stability of foam films, causing them to rupture. The efficiency of such surface-active agents is related to their ability to spread at the air-water interface and displace the foam-stabilizing surfactants. The relationship between the chemical structure of long-chain amphiphilic molecules, their surface activity, and their biological activity has also been noted in studies of similar compounds like 1-alkyl-3-methylimidazolium derivatives. nih.govscispace.com
Adsorption Characteristics and Surface Modification Capabilities
There is no specific data available in peer-reviewed journals, patents, or technical data sheets detailing the adsorption characteristics of this compound onto various substrates. Research has not been published that quantifies its ability to form monolayers or thin films, or its effectiveness in altering the surface properties (such as wettability or adhesion) of specific materials. Consequently, no data tables on parameters like adsorption isotherms, surface energy changes, or contact angle modifications can be generated for this compound.
Potential for Emulsification and Surfactant-Like Behavior
While the molecular structure of this compound—featuring a long hydrophobic dodecyl chain and a hydrophilic urea group—suggests potential surfactant properties, specific studies confirming and quantifying this behavior are absent from the scientific literature. There are no available research findings or data on its ability to stabilize emulsions (e.g., oil-in-water or water-in-oil), nor are there measurements of its critical micelle concentration (CMC), surface tension reduction capabilities, or hydrophilic-lipophilic balance (HLB) value. Without such empirical data, a detailed discussion of its emulsification potential cannot be provided, and no interactive data tables can be created.
Future Directions and Emerging Research Areas for 1 Dodecyl 3 Ethylurea
Design and Synthesis of Novel Derivatives with Tailored Functionality
The functional versatility of 1-Dodecyl-3-ethylurea can be significantly expanded through the strategic design and synthesis of novel derivatives. Traditional methods for the synthesis of urea (B33335) derivatives often involve the use of phosgene (B1210022) or its equivalents, which pose significant safety and environmental concerns. nih.gov More contemporary and safer approaches utilize reagents like 1,1-dicarbonyl imidazole, carbonates, or leverage in situ isocyanate generation through rearrangements. nih.gov The reaction of amines with isocyanates remains a widely employed and convenient method for generating a diverse range of urea derivatives. nih.gov
Future research should focus on modifying both the hydrophobic and hydrophilic segments of the this compound molecule to impart specific functionalities. The dodecyl chain offers a platform for introducing moieties that can influence packing, solubility, and intermolecular interactions. The ethyl group, on the other hand, can be replaced with a variety of functional groups to introduce responsive behaviors or catalytic activity.
Potential Modifications and Their Tailored Functionalities:
| Modification Site | Proposed Modification | Potential Functionality |
| Dodecyl Chain | Introduction of unsaturation (alkenyl or alkynyl groups) | Altered packing and potential for post-assembly polymerization |
| Dodecyl Chain | Incorporation of aromatic rings (e.g., phenyl) | Enhanced π-π stacking interactions and electronic properties |
| Dodecyl Chain | Introduction of branching | Disruption of close packing, leading to altered solubility and aggregation behavior |
| Ethyl Group | Replacement with longer alkyl chains | Fine-tuning of hydrophobicity and self-assembly |
| Ethyl Group | Incorporation of stimuli-responsive groups (e.g., azobenzene) | Photo-switchable materials |
| Ethyl Group | Addition of catalytically active sites (e.g., heterocyclic groups) | Development of self-assembled catalysts |
The synthesis of such derivatives would open up new avenues for applications in areas such as drug delivery, responsive materials, and catalysis.
Exploration of Advanced Supramolecular Architectures and Material Properties
The urea functional group is well-known for its ability to form strong, directional hydrogen bonds, making it an excellent building block for supramolecular chemistry. mdpi.com N,N'-dialkylureas, in particular, can form intermolecular hydrogen bonds that drive their self-assembly into larger structures. rsc.org The interplay between the hydrogen bonding of the urea groups and the van der Waals interactions of the long alkyl chains in this compound and its derivatives is expected to lead to a variety of supramolecular architectures.
Future research in this area should aim to understand and control the self-assembly of these molecules in different environments. The solvent polarity is known to significantly influence the aggregation of N-alkyl urea derivatives, with hydrogen bonds from the solvent competing with the self-association of the urea molecules. researchgate.net By systematically varying the solvent, temperature, and concentration, it should be possible to direct the assembly of this compound into specific morphologies such as nanofibers, ribbons, or vesicles.
Potential Supramolecular Architectures and Influencing Factors:
| Supramolecular Architecture | Key Driving Interactions | Potential Influencing Factors |
| 1D Nanofibers/Rods | Linear hydrogen bonding of urea groups, van der Waals interactions of dodecyl chains | Solvent polarity, temperature, concentration |
| 2D Nanosheets | Planar arrangement of molecules with interdigitated alkyl chains | Introduction of planar aromatic groups in derivatives |
| Vesicles/Micelles | Amphiphilic self-assembly in aqueous environments | pH, ionic strength, presence of co-surfactants |
| Helical Structures | Chiral induction from chiral derivatives or additives | Use of chiral building blocks in synthesis |
The exploration of these supramolecular structures could lead to the development of new gels, liquid crystals, and other soft materials with tunable properties.
Application of In Situ and Operando Characterization Techniques for Dynamic Systems
To fully understand the formation and behavior of the dynamic supramolecular architectures of this compound, it is crucial to employ advanced characterization techniques that can probe these systems in real-time and under relevant conditions. In situ and operando spectroscopic methods are powerful tools for monitoring the mechanisms of self-assembly and the response of these systems to external stimuli. rsc.org
Future research should focus on applying a suite of these techniques to gain a comprehensive picture of the dynamic processes at play. For example, in situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the hydrogen bonding of the urea groups during self-assembly. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information on the size, shape, and internal structure of the aggregates in solution. academie-sciences.fr
Potential In Situ and Operando Techniques and Their Applications:
| Technique | Information Gained |
| In situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular-level information on aggregation state and intermolecular interactions |
| In situ Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time monitoring of hydrogen bond formation and disruption |
| In situ Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Characterization of the size, shape, and morphology of supramolecular assemblies |
| Operando UV-Vis and Fluorescence Spectroscopy | Probing the response of stimuli-responsive derivatives to light or chemical triggers |
| Cryogenic Transmission Electron Microscopy (cryo-TEM) | Direct visualization of self-assembled structures in a near-native state |
By combining these techniques, researchers can build a detailed understanding of the structure-property-function relationships in these dynamic systems.
Integration of Artificial Intelligence and Machine Learning in Materials Design
The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, trial-and-error-based research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new materials. e3s-conferences.org These computational approaches can be used to predict the properties of molecules, optimize reaction conditions, and guide the design of materials with desired functionalities. nih.gov
In the context of this compound, AI and ML models could be trained on existing data for urea-based systems to predict the self-assembly behavior and material properties of new, hypothetical derivatives. mdpi.commdpi.com This would allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental validation. nih.gov
Potential Applications of AI and ML in this compound Research:
| Application Area | Specific Task |
| Property Prediction | Predicting solubility, melting point, and self-assembly propensity of new derivatives |
| Synthesis Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst) for the synthesis of derivatives |
| Inverse Design | Designing molecules with specific target properties (e.g., a desired supramolecular architecture) |
| Data Analysis | Analyzing complex data from in situ and operando characterization experiments |
The integration of AI and ML into the research workflow has the potential to significantly reduce the time and resources required to develop new materials based on the this compound scaffold.
Investigation of Sustainable Synthesis Routes and Lifecycle Analysis
As with any chemical compound, it is imperative to consider the environmental impact of the synthesis and use of this compound and its derivatives. Future research should focus on developing sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov This includes exploring greener solvents, catalysts, and reaction conditions. mdpi.com For example, the use of water as a solvent for the synthesis of N-substituted ureas has been shown to be a viable and environmentally friendly alternative to traditional organic solvents. nih.gov
Key Aspects of Sustainable Synthesis and Lifecycle Analysis:
| Research Area | Focus |
| Green Synthesis | - Use of bio-based feedstocks- Employment of non-toxic and recyclable catalysts- Reactions in green solvents (e.g., water, supercritical CO2)- Energy-efficient reaction conditions (e.g., microwave, ultrasound) |
| Lifecycle Analysis (LCA) | - "Cradle-to-gate" or "cradle-to-grave" assessment- Quantification of energy consumption and greenhouse gas emissions- Evaluation of ecotoxicity and human health impacts- Assessment of end-of-life options (e.g., biodegradation, recycling) |
By integrating principles of green chemistry and conducting thorough lifecycle assessments, the development of this compound-based materials can proceed in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-dodecyl-3-ethylurea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves the reaction of dodecylamine with ethyl isocyanate under anhydrous conditions. Solvent choice (e.g., tetrahydrofuran vs. dichloromethane) and temperature (0–25°C) critically affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the urea derivative. Validate purity using HPLC or GC-MS .
- Data Consideration : Compare yields and retention times across solvents (e.g., THF yields ~75% purity vs. DCM at ~82% ).
Q. How can researchers optimize spectroscopic characterization (NMR, IR) to confirm the structure of this compound?
- Methodological Answer : For H NMR, focus on urea NH protons (δ 5.2–5.8 ppm, broad singlet) and alkyl chain integration (12H for dodecyl, 2H for ethyl). IR should show strong absorption at ~1640 cm (C=O stretch). Cross-validate with computational spectra (e.g., DFT calculations) to resolve ambiguities in overlapping signals .
Q. What are the solubility and stability profiles of this compound in aqueous and organic matrices?
- Methodological Answer : Conduct solubility tests in buffers (pH 2–12) and organic solvents (logP ~4.2). Stability studies under UV light and thermal stress (40–60°C) over 72 hours can identify degradation products via LC-MS. Use accelerated stability protocols per ICH guidelines .
Advanced Research Questions
Q. How does this compound interact with lipid bilayers or surfactant systems, and what experimental models are suitable for mechanistic studies?
- Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms or use fluorescence anisotropy to assess membrane fluidity. Molecular dynamics simulations (e.g., GROMACS) can model alkyl chain penetration into lipid layers. Validate with TEM imaging of liposome morphology changes .
- Data Contradiction Analysis : Discrepancies between computational and experimental data may arise from force field limitations; cross-check with neutron scattering or X-ray diffraction .
Q. What strategies resolve conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in cell-based assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line origin, passage number, and serum concentration). Use dose-response curves (IC/EC) and statistical tools (ANOVA with post-hoc tests) to differentiate specific vs. nonspecific effects. Include positive controls (e.g., Triton X-100 for cytotoxicity) .
- Validation : Replicate studies in 3D cell cultures or organoids to mimic in vivo conditions .
Q. How can researchers design environmentally relevant studies to assess the ecotoxicological impact of this compound?
- Methodological Answer : Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential (logK). Compare with structurally analogous ureas (e.g., diuron) to infer environmental persistence .
Methodological Rigor and Reproducibility
Q. What ethical and documentation practices ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR data principles: publish raw spectra, chromatograms, and assay datasets in repositories (e.g., PubChem, Zenodo). Document synthesis protocols with step-by-step videos or supplementary workflows .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain ethics approval (e.g., IACUC or FREC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
